molecular formula C5H3Br2NO B076924 3,5-Dibromo-2-hydroxypyridine CAS No. 13472-81-6

3,5-Dibromo-2-hydroxypyridine

Cat. No.: B076924
CAS No.: 13472-81-6
M. Wt: 252.89 g/mol
InChI Key: XIFRODWVHSZAMM-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-hydroxypyridine: is a chemical compound with the molecular formula C5H3Br2NO and a molecular weight of 252.89 g/mol . It is a derivative of pyridine, characterized by the presence of two bromine atoms at the 3rd and 5th positions and a hydroxyl group at the 2nd position on the pyridine ring. This compound is known for its pale yellow to reddish-yellow crystalline appearance .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-2-hydroxypyridine typically involves the bromination of 2-hydroxypyridine. The reaction is carried out using bromine in a polar protic solvent such as ethanol or water . The reaction conditions are carefully controlled to prevent the formation of unwanted dibromo-substituted impurities .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of bromine and a suitable solvent under controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromo-2-hydroxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    3-Bromo-2-hydroxypyridine: This compound has a single bromine atom at the 3rd position and a hydroxyl group at the 2nd position.

    2,5-Dibromopyridine: This compound has two bromine atoms at the 2nd and 5th positions but lacks the hydroxyl group.

Uniqueness: 3,5-Dibromo-2-hydroxypyridine is unique due to the presence of both bromine atoms and the hydroxyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

IUPAC Name

3,5-dibromo-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Br2NO/c6-3-1-4(7)5(9)8-2-3/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIFRODWVHSZAMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50349077
Record name 3,5-Dibromo-2-hydroxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13472-81-6
Record name 3,5-Dibromo-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13472-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dibromo-2-hydroxypyridine
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URL https://comptox.epa.gov/dashboard/DTXSID50349077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dibromo-2-hydroxypyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 3,5-dibromo-2-hydroxypyridine a useful starting material for synthesizing more complex pyridines?

A1: The presence of two bromine atoms in the 3 and 5 positions of the pyridine ring makes this compound susceptible to selective substitution reactions. Researchers have successfully demonstrated chemoselective Suzuki–Miyaura reactions on this compound. This allows for the controlled introduction of aryl groups at specific positions, ultimately leading to the synthesis of various 3,5- and 4,6-diaryl-2-tosyloxypyridines in good yields []. These disubstituted compounds can be further manipulated to create a library of diverse trisubstituted pyridines.

Q2: Can you provide an example of how this compound has been used in the synthesis of a biologically relevant compound?

A2: Researchers have achieved the formal synthesis of ficuseptine, a bioactive alkaloid, starting from this compound []. The synthesis involved a 5-step process that began with a palladium-catalyzed cross-coupling reaction of the starting material. This example highlights the potential of utilizing this compound as a building block for accessing complex molecular structures with potential biological significance.

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